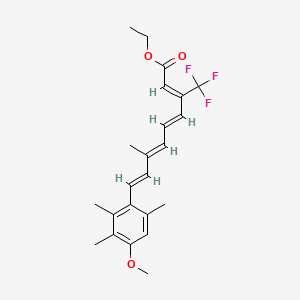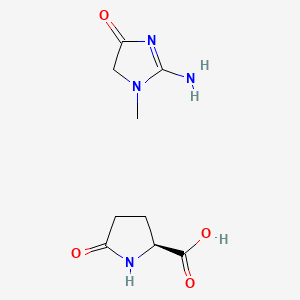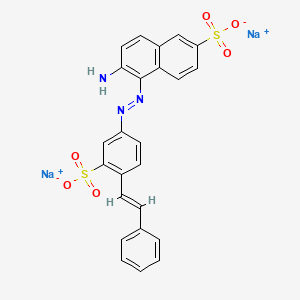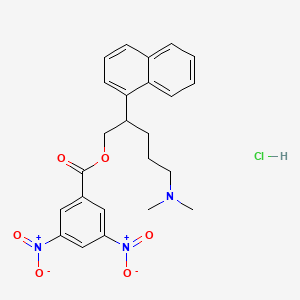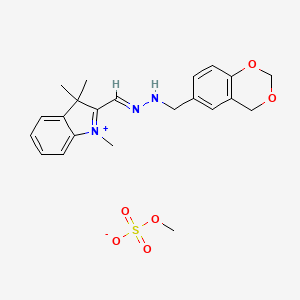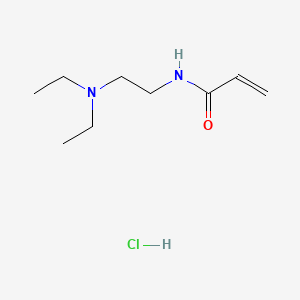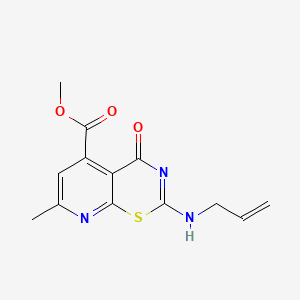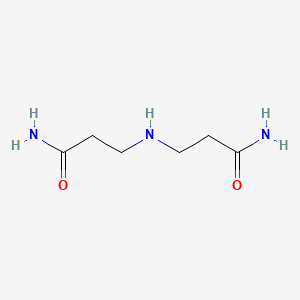
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a chemical compound with the molecular formula C12H13NO5S It is a derivative of pyrrolidinone, a versatile scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone typically involves the acetylation of 1-phenylsulfonyl-2-pyrrolidinone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone: Unique due to its specific acetoxy and sulfonyl groups.
1-Phenylsulfonyl-2-pyrrolidinone: Lacks the acetoxy group, leading to different reactivity and applications.
5-Hydroxy-1-phenylsulfonyl-2-pyrrolidinone: Contains a hydroxyl group instead of an acetoxy group, affecting its chemical properties.
Propriétés
Numéro CAS |
111711-98-9 |
|---|---|
Formule moléculaire |
C12H13NO5S |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-5-oxopyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C12H13NO5S/c1-9(14)18-12-8-7-11(15)13(12)19(16,17)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |
Clé InChI |
WAGXHCZUAWDIGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


